1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide
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Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C17H20ClN3O3S3 and its molecular weight is 446. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Material Science
Compounds containing sulfone and thiophene moieties, similar to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide, have been utilized in the synthesis of novel polymers and materials. For instance, fluorinated polyamides containing pyridine and sulfone moieties have shown remarkable solubility in organic solvents, high glass transition temperatures, and excellent thermal stability, making them suitable for advanced material applications. These polymers can be cast into transparent, flexible, and strong films, highlighting their potential in creating high-performance materials with low dielectric constants and high transparency (Xiao-Ling Liu et al., 2013).
Heterocyclic Chemistry and Drug Design
The structural complexity and diverse reactivity of thiophene and benzothiazole derivatives offer significant potential in heterocyclic chemistry and drug design. Compounds with these cores are synthesized for exploring their biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. For example, new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole have been developed, showcasing the utility of these motifs in generating biologically active compounds (T. El‐Emary et al., 2002). Additionally, the synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives as potent antitumor and antibacterial agents further underscores the relevance of these structures in medicinal chemistry (H. Hafez et al., 2017).
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S3/c1-10-4-5-11-13(9-10)25-17(19-11)20-16(22)12-3-2-8-21(12)27(23,24)15-7-6-14(18)26-15/h6-7,10,12H,2-5,8-9H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVSVGMNJYIOOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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